molecular formula C21H23IP+ B12061095 Isopropyl triphenylphosphonium iodide

Isopropyl triphenylphosphonium iodide

Cat. No.: B12061095
M. Wt: 433.3 g/mol
InChI Key: HHBXWXJLQYJJBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with isopropyl iodide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like toluene or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl triphenylphosphonium iodide undergoes various types of reactions, including:

Common Reagents and Conditions

    Wittig Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in a solvent like tetrahydrofuran (THF) or dichloromethane at room temperature.

    Cyclopropanation Reactions: Common reagents include alkenes and a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of isopropyl triphenylphosphonium iodide involves the formation of a phosphonium ylide intermediate in Wittig reactions. This intermediate reacts with carbonyl compounds to form alkenes. In cyclopropanation reactions, the compound forms a carbenoid intermediate that reacts with alkenes to form cyclopropane rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl triphenylphosphonium iodide is unique due to its specific reactivity and selectivity in Wittig and cyclopropanation reactions. Its isopropyl group provides steric hindrance, which can influence the reaction outcomes and selectivity compared to other triphenylphosphonium compounds .

Properties

Molecular Formula

C21H23IP+

Molecular Weight

433.3 g/mol

IUPAC Name

triphenyl(propan-2-yl)phosphanium;hydroiodide

InChI

InChI=1S/C21H22P.HI/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;

InChI Key

HHBXWXJLQYJJBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I

Origin of Product

United States

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